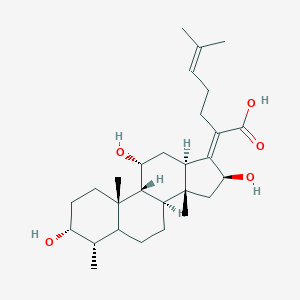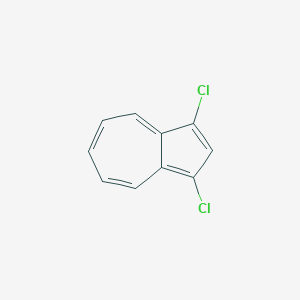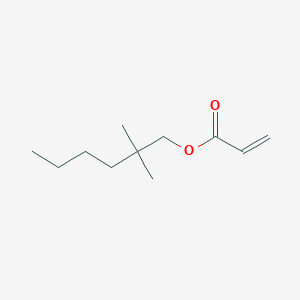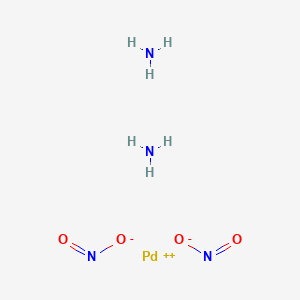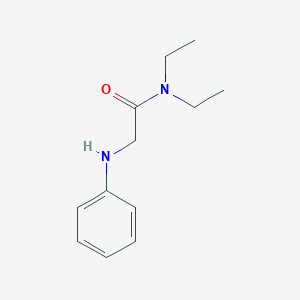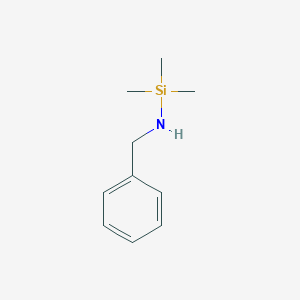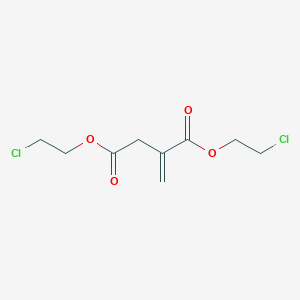![molecular formula C17H36N6O4 B084660 (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid CAS No. 12270-08-5](/img/structure/B84660.png)
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid, also known as Lysyl-gamma-glutamyl-6-amino-2-(2-amino-2-carboxyethyl)amino-hexanoic acid or Lys-Glu-6-AEC, is a synthetic peptide that has been studied for its potential use in scientific research.
Applications De Recherche Scientifique
Lys-Glu-6-AEC has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that Lys-Glu-6-AEC can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and reducing the expression of certain genes involved in cell proliferation.
Another area of research where Lys-Glu-6-AEC has shown promise is in the field of neurodegenerative diseases. Studies have shown that Lys-Glu-6-AEC can protect neurons from oxidative stress and reduce inflammation, both of which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of Lys-Glu-6-AEC is believed to involve its ability to modulate the activity of certain enzymes and receptors in the body. For example, Lys-Glu-6-AEC has been shown to inhibit the activity of caspase-3, an enzyme involved in the process of apoptosis. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defenses.
Effets Biochimiques Et Physiologiques
Lys-Glu-6-AEC has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to increase the expression of glutathione, a potent antioxidant that helps to protect cells from oxidative damage. It has also been shown to reduce the production of reactive oxygen species (ROS), which can contribute to cellular damage and aging.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Lys-Glu-6-AEC in lab experiments is its specificity. Because it is a synthetic peptide, it can be designed to target specific enzymes or receptors in the body. This can make it a valuable tool for studying the mechanisms of various diseases and developing new treatments.
One limitation of using Lys-Glu-6-AEC in lab experiments is its cost. Because it is a synthetic peptide, it can be expensive to produce in large quantities. This can limit its availability for use in certain types of experiments.
Orientations Futures
There are a number of future directions for the study of Lys-Glu-6-AEC. One area of research that is currently being explored is its potential use in the treatment of neurodegenerative diseases. Studies have shown that Lys-Glu-6-AEC can protect neurons from oxidative stress and reduce inflammation, both of which are implicated in the development of these diseases.
Another area of research where Lys-Glu-6-AEC may have potential is in the development of new cancer treatments. Studies have shown that Lys-Glu-6-AEC can inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of certain genes involved in cell proliferation.
Conclusion:
In conclusion, Lys-Glu-6-AEC is a synthetic peptide that has shown promise in various scientific research applications, including cancer research and the study of neurodegenerative diseases. Its mechanism of action involves its ability to modulate the activity of certain enzymes and receptors in the body, and it has been shown to have a number of biochemical and physiological effects. While it may be expensive to produce in large quantities, its specificity makes it a valuable tool for studying the mechanisms of various diseases and developing new treatments.
Méthodes De Synthèse
Lys-Glu-6-AEC can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the use of protected amino acids, coupling reagents, and resin supports. The peptide is assembled in a stepwise manner, with each amino acid added sequentially to the growing peptide chain. The final product is then cleaved from the resin and purified using various techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Propriétés
Numéro CAS |
12270-08-5 |
|---|---|
Nom du produit |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid |
Formule moléculaire |
C17H36N6O4 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H36N6O4/c18-9-3-1-6-12(21)15(24)22-13(8-5-11-20)16(25)23-14(17(26)27)7-2-4-10-19/h12-14H,1-11,18-21H2,(H,22,24)(H,23,25)(H,26,27)/t12-,13-,14-/m0/s1 |
Clé InChI |
NJSJHOJKUBVXDA-IHRRRGAJSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES |
C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |
SMILES canonique |
C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |
Séquence |
KXK |
Synonymes |
C.I. Acid yellow 176 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



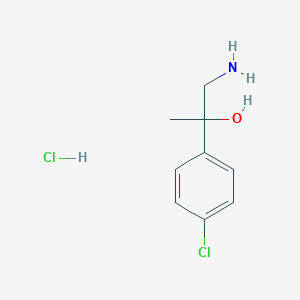
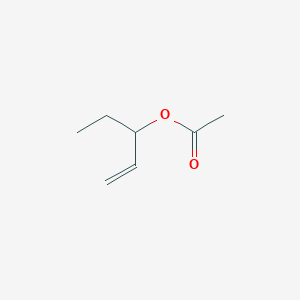
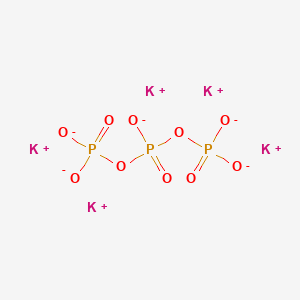
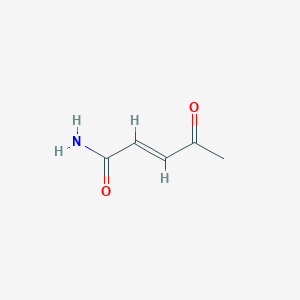
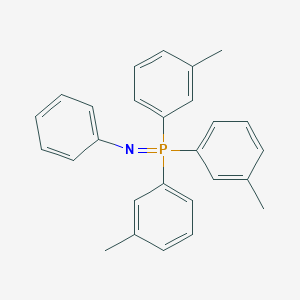
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
